Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate

Description

Molecular Architecture and Stereochemical Features

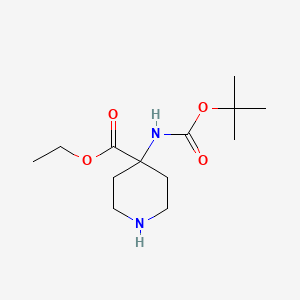

The molecular architecture of ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate exhibits distinctive structural characteristics that define its chemical behavior and synthetic applications. The compound possesses a molecular formula of C₁₃H₂₄N₂O₄ with a molecular weight of 272.34 g/mol, establishing it as a moderately sized organic molecule with significant functional group diversity. The core structure consists of a six-membered piperidine ring bearing two distinct substituents at the 4-position: an ethyl carboxylate group and an amino group protected by a tert-butoxycarbonyl moiety.

The piperidine ring system adopts a chair conformation, consistent with the general conformational preference observed in saturated six-membered heterocycles. Research on piperidine conformational behavior indicates that the chair form represents the most stable configuration, with the nitrogen atom preferentially adopting an equatorial orientation for its substituents when sterically favorable. In the case of this compound, the quaternary carbon at position 4 creates a unique substitution pattern that influences the overall molecular geometry and conformational dynamics.

The stereochemical features of this compound are particularly noteworthy due to the presence of the quaternary carbon center at position 4 of the piperidine ring. This carbon atom bears both the ethyl carboxylate functionality and the tert-butoxycarbonyl-protected amino group, creating a geminal disubstitution pattern that significantly restricts conformational flexibility. The tert-butoxycarbonyl protecting group introduces additional steric bulk, which can influence both the conformational preferences of the piperidine ring and the accessibility of the protected amino group for subsequent chemical transformations.

Computational predictions suggest that the compound exhibits a density of approximately 1.10±0.1 g/cm³ and a predicted boiling point of 373.0±42.0°C, indicating moderate molecular cohesion and thermal stability. The polar surface area has been calculated at approximately 77-80 Ų, reflecting the contribution of the oxygen and nitrogen atoms to the overall molecular polarity. These physical properties are consistent with the structural features and provide insight into the compound's solubility characteristics and potential interactions with biological systems.

Properties

IUPAC Name |

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-5-18-10(16)13(6-8-14-9-7-13)15-11(17)19-12(2,3)4/h14H,5-9H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQVCPZQSRJEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCNCC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731119 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956460-98-3 | |

| Record name | Ethyl 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Peptide Synthesis

The Boc group is widely used in peptide synthesis to protect amino groups during the formation of peptide bonds. This protection allows for selective reactions without interfering with the amine functionality. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate serves as a key intermediate in assembling peptides with complex structures, enhancing the efficiency and yield of synthetic processes.

Drug Development

This compound plays a significant role in the development of pharmaceutical agents targeting various diseases. Its applications include:

- Neurological Disorders: Compounds derived from Et-Boc-piperidine-4-carboxylate have been explored for their potential as treatments for conditions like epilepsy and depression due to their structural similarity to known active compounds.

- Cardiovascular Diseases: The compound is also studied for its ability to modulate pathways involved in cardiovascular health, potentially leading to new therapeutic agents.

Material Science

In material science, this compound is utilized in developing new materials with specific properties. Its ability to participate in polymerization reactions allows researchers to create novel polymers and coatings with tailored functionalities.

Asymmetric Catalysis

Recent research indicates that derivatives of this compound can act as chiral ligands in asymmetric catalysis. Chiral ligands are crucial for synthesizing enantiopure compounds, which are essential in pharmaceutical applications. Studies have shown promising results for these derivatives in various catalytic transformations, enhancing the efficiency of asymmetric reactions.

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing heterocyclic compounds with potential medicinal applications. Research has indicated its utility in developing:

- Anticonvulsant Agents: Investigations into its derivatives have shown promise for treating seizure disorders.

- Antimicrobial Agents: The presence of the piperidine ring makes it a suitable candidate for creating compounds with antibacterial properties.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Peptide Synthesis Efficiency: A study demonstrated that using this compound as an intermediate significantly increased the yield of complex peptides compared to traditional methods, highlighting its importance in peptide chemistry .

- Drug Development Insights: Research on derivatives indicated that certain modifications could enhance bioavailability and selectivity for neurological targets, making them promising candidates for further development .

- Asymmetric Catalysis Applications: A recent publication reported successful use of Et-Boc-piperidine derivatives as chiral ligands in catalytic reactions, resulting in high enantiomeric excesses .

Mechanism of Action

The mechanism by which Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate exerts its effects depends on its specific application. In peptide synthesis, the BOC group protects the amino group, preventing unwanted side reactions. The deprotection step involves the cleavage of the BOC group, typically using TFA, to reveal the free amine, which can then react with other molecules to form peptides.

Molecular Targets and Pathways:

Peptide Synthesis: The compound targets amino acids and peptide chains, facilitating the formation of peptide bonds.

Drug Development: The compound may interact with specific receptors or enzymes in the body, depending on the drug being synthesized.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Ester Group Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, favoring prolonged stability in aqueous environments .

- Boc Placement: Positioning the Boc group on the piperidine nitrogen (vs. the 4-amino substituent) reduces nucleophilicity, necessitating harsher deprotection conditions (e.g., trifluoroacetic acid) .

- Ring Size Effects : Cyclobutane analogs sacrifice piperidine’s conformational flexibility but offer enhanced metabolic stability in vivo .

Biological Activity

Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, commonly referred to as Et-Boc-piperidine-4-carboxylate, is a significant compound in medicinal chemistry and organic synthesis. Its structure features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate in the development of various pharmaceuticals and bioactive compounds.

Molecular Characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 272.34 g/mol

- CAS Number: 956460-98-3

The synthesis of Et-Boc-piperidine-4-carboxylate typically involves the protection of amines using di-tert-butyl dicarbonate in the presence of a base. This process is crucial for maintaining the integrity of the amine during subsequent reactions, facilitating the compound's use in peptide synthesis and other organic transformations.

Biological Applications

Et-Boc-piperidine-4-carboxylate has garnered attention for its diverse biological activities, particularly in drug development. Below are key areas where its biological activity has been explored:

1. Peptide Synthesis:

- The Boc group is instrumental in protecting amino acids during peptide chain assembly, allowing for selective modifications and the construction of complex peptide structures.

2. Drug Development:

- This compound serves as an intermediate in synthesizing various drug candidates targeting neurological disorders, cardiovascular diseases, and cancer . Its structural features make it a valuable scaffold for developing new therapeutic agents.

3. Anticonvulsant and Antimicrobial Agents:

- Research indicates that derivatives of Et-Boc-piperidine-4-carboxylate exhibit potential as anticonvulsants and antimicrobial agents due to their ability to interact with biological targets effectively .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in specific biological contexts:

Study on Lung Cancer Inhibition:

A study evaluated several derivatives of piperidine compounds, including Et-Boc-piperidine-4-carboxylate, for their inhibitory effects on lung cancer cell lines A549 and H460. The results showed moderate growth inhibition, with IC values ranging from 3.67 to 6.06 μM, indicating potential as a lead compound for further development .

Table 1: IC Values of Piperidine Derivatives Against Lung Cancer Cells

| Compound | A549 IC (μM) | H460 IC (μM) |

|---|---|---|

| Et-Boc-piperidine-4-carboxylate | 5.97 ± 0.71 | 3.77 ± 0.02 |

| Derivative A | 3.94 ± 0.04 | 3.67 ± 0.06 |

| Derivative B | 6.06 ± 0.01 | 5.30 ± 0.01 |

The biological activity of Et-Boc-piperidine-4-carboxylate can be attributed to its role as a nucleophile in various chemical reactions, facilitating interactions with biological targets such as enzymes and receptors . The presence of the piperidine ring enhances its ability to mimic natural substrates, making it effective in drug design.

Future Directions

Despite its promising applications, research into Et-Boc-piperidine-4-carboxylate is ongoing to explore its full potential:

- Chiral Ligands in Asymmetric Catalysis: Recent findings suggest that derivatives can act as chiral ligands, crucial for synthesizing enantiopure drugs.

- Functionalization Strategies: Future studies may focus on developing efficient methods for functionalizing both the ester and amine groups to create a broader range of biologically active compounds.

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate typically involves multi-step procedures that include:

- Formation of the piperidine core substituted at the 4-position.

- Introduction of the ethyl ester group.

- Protection of the amino group by tert-butoxycarbonylation (Boc protection).

The Boc protection step is critical for stabilizing the amine during subsequent synthetic transformations.

Stepwise Preparation Outline

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1. Formation of substituted piperidine intermediate | Reaction of precursor piperidine derivatives with ester-containing reagents | Use of alkyl 3-oxobutanoates (e.g., ethyl 3-oxobutanoate) and piperidine in alcohol solvents (methanol, ethanol) | Temperature: -20 °C to 100 °C; reflux for 1-6 hours; piperidine added slowly to control reaction |

| 2. Boc Protection of the amino group | Reaction of 4-(2-bromophenyl)piperidine with di-tert-butyl dicarbonate (Boc2O) | Conducted in THF or THF/water mixture; base such as sodium carbonate, potassium carbonate, or sterically hindered amines (e.g., diisopropylethylamine) | Temperature: 10 °C to 30 °C; reaction time: 1-6 hours; ensures selective protection of amine |

| 3. Purification | Isolation by filtration, chromatography, recrystallization | Standard organic purification techniques | Ensures high purity and yield |

Detailed Reaction Conditions and Mechanisms

Step 1: Formation of Piperidine-4-carboxylate Core

The initial step involves the condensation of 2-bromobenzaldehyde with alkyl 3-oxobutanoates in the presence of piperidine as a catalyst/base. This reaction proceeds via an aldol-type condensation forming a di-substituted pentanedioate intermediate, which upon further processing yields the substituted piperidine ring.

- Solvent: Methanol or ethanol (matching the alkyl group of the ester).

- Temperature: Initially cooled (-20 °C to 20 °C) during addition, then refluxed (50 °C to 100 °C).

- Time: 1 to 6 hours or until completion.

- Isolation: Filtration or chromatography.

Step 2: Boc Protection

The amino group on the piperidine is protected by reaction with di-tert-butyl dicarbonate in the presence of a base.

- Base: Sodium carbonate, potassium carbonate, or sterically hindered amines like diisopropylethylamine.

- Solvent: Tetrahydrofuran (THF) or THF/water mixture.

- Temperature: 10 °C to 30 °C.

- Time: 1 to 6 hours.

- Work-up: Filtration, chromatography, or recrystallization to isolate the Boc-protected product.

Alternative Synthetic Routes and Reagents

Some synthetic approaches involve the use of alkyl lithium reagents to functionalize the piperidine ring further, followed by carboxylation with carbon dioxide to introduce the carboxylic acid functionality before esterification.

For example, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate can be lithiated in situ and then reacted with CO2 to form the corresponding carboxylic acid derivative, which can be esterified to give the ethyl ester.

The use of alkyl lithium reagents requires careful temperature control and inert atmosphere conditions to prevent side reactions.

Research Findings and Data Summary

Notes on Reaction Optimization

The amount of piperidine and temperature control in the initial condensation step are crucial for maximizing yield and minimizing side products.

Boc protection proceeds smoothly under mild conditions; however, the choice of base affects reaction rate and selectivity.

Purification methods such as recrystallization and chromatography are essential to remove unreacted starting materials and side-products.

Reaction times can be adjusted based on monitoring by TLC or HPLC to ensure completeness without overexposure to reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with Boc-protection of the piperidine amino group followed by carboxylation and esterification. Key steps include:

- Boc Protection : Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) .

- Carboxylation : Introducing the carboxyl group via nucleophilic substitution or coupling reactions. For example, ethyl chloroformate may be used under controlled pH to avoid side reactions .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization improves yield and purity.

- Optimization : Adjusting solvent polarity, temperature (e.g., 0–25°C for Boc protection), and stoichiometry (e.g., 1.2 equivalents of Boc₂O) minimizes byproducts like over-Boc-protected species .

Q. How can researchers confirm the identity and purity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR to verify structural integrity (e.g., tert-butyl protons at δ ~1.4 ppm, piperidine ring protons between δ 3.0–4.0 ppm) .

- HPLC/LC-MS : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and mass spectrometry (expected [M+H]⁺ at m/z 287.3) to assess purity (>95%) .

- Melting Point : Compare observed values (e.g., 162–166°C for related Boc-piperidine derivatives) to literature data .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on safety data for structurally similar piperidine derivatives:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .

- Ventilation : Conduct reactions in a fume hood due to potential volatility of intermediates .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How does the steric and electronic profile of the tert-butoxycarbonyl (Boc) group influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The Boc group acts as a temporary protecting group, enabling selective functionalization:

- Steric Effects : The bulky tert-butyl moiety shields the piperidine nitrogen, reducing undesired nucleophilic side reactions during carboxylate activation (e.g., with HOBt/EDCI) .

- Electronic Effects : The electron-withdrawing carbonyl stabilizes the amino group, facilitating clean deprotection under acidic conditions (e.g., HCl/dioxane) without degrading the ester .

- Experimental Design : Compare coupling efficiencies using Boc-protected vs. free amine derivatives via H NMR monitoring .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. Systematic approaches include:

- Dose-Response Studies : Test the compound across a concentration range (e.g., 1 nM–100 µM) to establish accurate IC₅₀ values for target enzymes .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., de-Boc derivatives) that may contribute to off-target effects .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities against reported targets like dipeptidyl peptidase-4 (DPP-4) .

Q. How can researchers leverage this compound to study structure-activity relationships (SAR) in drug discovery?

- Methodological Answer :

- Derivatization : Synthesize analogs by modifying the ester (e.g., replacing ethyl with methyl) or Boc group (e.g., using Fmoc) to assess impact on bioavailability .

- Biological Assays : Test analogs in enzyme inhibition assays (e.g., DPP-4) or cell-based models (e.g., anti-inflammatory activity in RAW 264.7 macrophages) .

- Data Analysis : Use QSAR software (e.g., MOE) to correlate structural features (e.g., logP, polar surface area) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.